DGY-06-116: A Deep Dive into the Mechanism of a Selective Covalent Src Kinase Inhibitor
DGY-06-116: A Deep Dive into the Mechanism of a Selective Covalent Src Kinase Inhibitor
For Immediate Release
This technical whitepaper provides a comprehensive analysis of DGY-06-116, a novel, potent, and selective irreversible covalent inhibitor of Src kinase. Designed for researchers, scientists, and professionals in drug development, this document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols, and presents visual representations of its molecular interactions and signaling pathways.
Core Mechanism of Action
DGY-06-116 is an SRC-directed covalent kinase inhibitor that demonstrates efficient and irreversible inhibition of SRC signaling.[1][2] Its design is a hybrid of the FDA-approved multi-kinase inhibitor dasatinib and the promiscuous covalent kinase probe SM1-71.[3][4][5] This strategic combination results in a highly potent and selective inhibitor that covalently binds to a specific cysteine residue within the Src kinase domain.
The key feature of DGY-06-116's mechanism is its ability to form a covalent bond with Cysteine 277 (Cys277) located in the P-loop of the Src kinase.[1][2] This irreversible binding is facilitated by a required conformational change, specifically a "kinking" of the P-loop, which allows the covalent interaction to occur.[3][6] While the covalent bond formation is noted to have a slow inactivation rate, the inhibitor's potent activity is also significantly attributed to strong reversible binding interactions within the kinase's back hydrophobic pocket.[3][4][5] This dual-action mechanism contributes to its sustained target engagement and prolonged inhibition of Src signaling both in vitro and in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for DGY-06-116, providing a clear comparison of its potency and efficacy across various assays and cell lines.
Table 1: In Vitro Potency of DGY-06-116 and Comparators
| Compound | Target | IC50 (1-hour incubation) |
| DGY-06-116 | Src | 2.6 nM [3] |
| DGY-06-116 | Src (C280S mutant) | Comparable to wild-type [3] |
| DGY-06-116 | FGFR1 | 8340 nM [7] |
| NJH-01-111 (non-covalent analog) | Src | 5.3 nM[3] |
| SM1-71 | Src | 26.6 nM[3] |
| Bosutinib | Src | 9.5 nM[3] |
Table 2: Cellular Antiproliferative and Cytotoxic Effects of DGY-06-116 (72-hour treatment)
| Cell Line | Cancer Type | GR50 | GRmax |
| H1975 | Non-Small Cell Lung Cancer | 0.3 µM[1][7][8] | - |
| HCC827 | Non-Small Cell Lung Cancer | 0.5 µM[1][7][8] | -0.6[8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM[1][7][8] | -0.4[8] |
Table 3: In Vivo Pharmacokinetic Properties of DGY-06-116 in B6 Mice (5 mg/kg, intraperitoneal administration)
| Parameter | Value |
| Half-life (T1/2) | 1.29 hours[1][2][7] |
| Area Under the Curve (AUC) | 12746.25 min·ng/mL[1][2][7] |
Signaling Pathway and Mechanism of Action Diagrams
The following diagrams illustrate the signaling pathway inhibited by DGY-06-116 and its covalent binding mechanism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Src Kinase Enzymatic Assay (IC50 Determination)
This protocol is based on a mobility shift assay (MSA) format, which measures the phosphorylation of a peptide substrate by Src kinase.
Materials:
-
Human Src Kinase (purified)
-
DGY-06-116 and other test compounds
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Microcapillary electrophoresis platform (e.g., PerkinElmer LabChip® EZ Reader)
Procedure:
-
Prepare serial dilutions of DGY-06-116 and control compounds in DMSO.
-
In a microplate, add the test compounds to the assay buffer.
-
Add purified Src kinase to each well and incubate for a specified pre-incubation time (e.g., 1 hour) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Analyze the samples using a microcapillary electrophoresis platform to separate the phosphorylated and unphosphorylated peptide substrates based on their charge and size.
-
Quantify the amount of phosphorylated product.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Cell Proliferation and Cytotoxicity Assay (GR50 and GRmax Determination)
This protocol utilizes a cell-based assay to measure the antiproliferative and cytotoxic effects of DGY-06-116 on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., H1975, HCC827, MDA-MB-231)
-
Complete cell culture medium
-
DGY-06-116
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multi-well plates (e.g., 96-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of DGY-06-116 in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of DGY-06-116. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GR50 (the concentration at which the growth rate is inhibited by 50%) and GRmax (the maximum growth rate inhibition) values using appropriate software or by plotting the growth rate inhibition against the compound concentration.
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of DGY-06-116 in a mouse model.
Materials:
-
B6 mice
-
DGY-06-116
-
Formulation vehicle (e.g., 5% DMSO/95% D5W)
-
Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Administer DGY-06-116 to B6 mice via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.
-
At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a designated number of mice per time point.
-
Process the blood samples to separate the plasma.
-
Extract DGY-06-116 from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of DGY-06-116 in the plasma samples using a validated analytical method such as LC-MS/MS.
-
Plot the plasma concentration of DGY-06-116 versus time.
-
Calculate key pharmacokinetic parameters, including half-life (T1/2) and area under the curve (AUC), using non-compartmental analysis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of DGY-06-116.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
